molecular formula C24H27FN2O4 B2718116 Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-65-1

Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

カタログ番号 B2718116
CAS番号: 1705091-65-1
分子量: 426.488
InChIキー: DPFYVCYOHXVMPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a Pd-catalyzed C-N cross-coupling .

作用機序

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the blockade of dopamine D2 and D3 receptors in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.

実験室実験の利点と制限

One of the advantages of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 is its high affinity for dopamine D2 and D3 receptors, which makes it a promising candidate for the treatment of schizophrenia and other neurological disorders. However, one of the limitations of this compound 457 is its poor solubility in water, which can make it difficult to administer in clinical settings.

将来の方向性

There are several future directions for the study of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457. One area of research is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another area of research is the investigation of the long-term effects of this compound 457 on the brain, particularly with regard to its potential for neurotoxicity. Finally, there is a need for further clinical trials to investigate the efficacy and safety of this compound 457 in the treatment of schizophrenia and other neurological disorders.
Conclusion:
In conclusion, this compound 457 is a promising compound for the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Its high affinity for dopamine D2 and D3 receptors, as well as its anxiolytic and antidepressant effects, make it a promising candidate for further study. However, its poor solubility in water and potential for neurotoxicity are areas of concern that need to be addressed in future research.

合成法

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the reaction of 2-fluorophenol with 1,4'-bipiperidine-4-carboxaldehyde in the presence of sodium hydride to form 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of triethylamine to form this compound 457.

科学的研究の応用

Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Studies have shown that this compound 457 has a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders. This compound 457 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

特性

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4/c25-20-3-1-2-4-21(20)31-19-9-13-26(14-10-19)18-7-11-27(12-8-18)24(28)17-5-6-22-23(15-17)30-16-29-22/h1-6,15,18-19H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFYVCYOHXVMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。